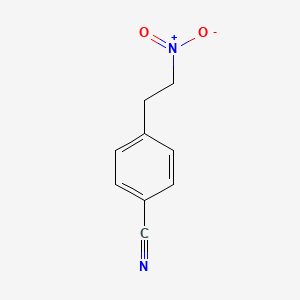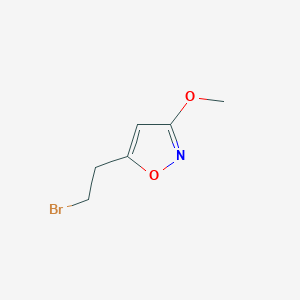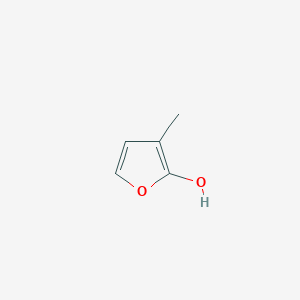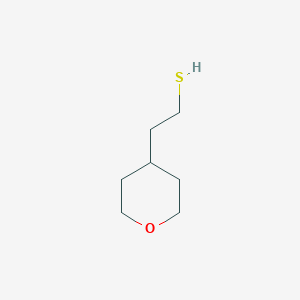
4-(2-nitroethyl)Benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Nitroethyl)Benzonitrile is an organic compound with the molecular formula C9H8N2O2 It is a derivative of benzonitrile, where a nitroethyl group is attached to the benzene ring
Métodos De Preparación
The synthesis of 4-(2-nitroethyl)Benzonitrile can be achieved through several methods. One common approach involves the nitration of 4-ethylbenzonitrile using nitric acid and sulfuric acid as reagents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitroethyl derivative.
Another method involves the reaction of 4-bromobenzonitrile with nitroethane in the presence of a base such as potassium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.
Análisis De Reacciones Químicas
4-(2-Nitroethyl)Benzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid. The major product formed is 4-(2-aminoethyl)Benzonitrile.
Oxidation: The nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate. The major product formed is 4-(2-nitrosoethyl)Benzonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Aplicaciones Científicas De Investigación
4-(2-Nitroethyl)Benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-(2-nitroethyl)Benzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also contributes to its reactivity and potential biological activities.
Comparación Con Compuestos Similares
4-(2-Nitroethyl)Benzonitrile can be compared with other similar compounds, such as:
4-Nitrobenzonitrile: This compound has a nitro group directly attached to the benzene ring, making it less reactive in nucleophilic substitution reactions compared to this compound.
4-(2-Aminoethyl)Benzonitrile: This compound is the reduced form of this compound and has different chemical properties and reactivity.
4-Bromobenzonitrile: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of a bromine atom.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
4-(2-nitroethyl)benzonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-4H,5-6H2 |
Clave InChI |
PAUQALQQEDHHTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)






![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)

